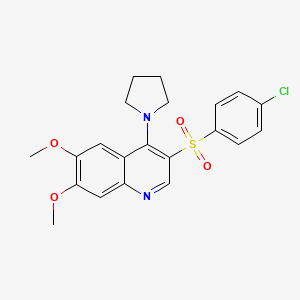

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline

Description

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline is a synthetic quinoline derivative characterized by a 6,7-dimethoxy-substituted quinoline core. Key structural features include:

- Positions 6 and 7: Methoxy groups, which enhance lipophilicity and may stabilize π-π interactions in biological targets.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-4-pyrrolidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O4S/c1-27-18-11-16-17(12-19(18)28-2)23-13-20(21(16)24-9-3-4-10-24)29(25,26)15-7-5-14(22)6-8-15/h5-8,11-13H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWOWOJCEKTTRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Sulfonylation: The 4-chlorobenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

Pyrrolidinyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biological Studies: Studied for its effects on various biological pathways and its potential as a probe in biochemical assays.

Industrial Applications: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analog: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

Structural Differences :

- Core: Shared quinoline backbone with 6,7-dimethoxy groups.

- Substituents: Position 3: 4-Methoxyphenyl (electron-donating) vs. 4-chlorobenzenesulfonyl (electron-withdrawing). Position 4: Amino group (polar, basic) vs. pyrrolidin-1-yl (bulkier, less basic).

Implications :

- The amino group in 4k may enhance solubility but reduce metabolic stability compared to the pyrrolidine-sulfonyl combination.

Structural Analog: 2-(4-Chlorophenyl)-6,7-dimethoxy-4-(3-(4-methylpiperazin-1-yl)propoxy)quinoline (6a)

Structural Differences :

- Position 2 : 4-Chlorophenyl (common in anticancer agents) vs. hydrogen in the target compound.

- Position 4 : A propoxy-linked 4-methylpiperazine (basic, hydrophilic) vs. pyrrolidin-1-yl (smaller, less hydrophilic).

Functional Analog: TRK Kinase Inhibitors with Pyrrolidinyl Moieties

Structural Differences :

- Core: Pyrazolo[1,5-a]pyrimidine vs. quinoline.

- Substituents : Shared pyrrolidinyl groups but divergent functionalization (e.g., difluorophenyl in TRK inhibitors).

Implications :

Substituent Variations in 6,7-Dimethoxyquinolines

Examples :

- 6,7-Dimethoxy-4-(5-nitropyridin-2-yloxy)quinoline: Features a nitro-pyridinyloxy group, contrasting with the target’s sulfonyl-pyrrolidine.

- 6,7-Dimethoxy-4-(5-phenylpentyl)-1H-indole-2,3-dione: Non-quinoline indole core but highlights diversity in substituent design.

Key Trends :

- Electron-withdrawing groups (e.g., nitro, sulfonyl) improve binding to hydrophobic pockets in biological targets.

- Methoxy groups universally enhance lipophilicity and stability .

Biological Activity

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following IUPAC name:

- IUPAC Name : 3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-4-pyrrolidin-1-ylquinoline

- Molecular Formula : C21H21ClN2O4S

- CAS Number : 872206-97-8

The structure includes a quinoline core with a sulfonyl group, methoxy substituents at positions 6 and 7, and a pyrrolidine moiety at position 4. These modifications are believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The sulfonyl group may facilitate binding to specific enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : The pyrrolidine ring can interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Antimalarial Potential

Quinoline derivatives have been explored for their antimalarial properties. For instance, compounds similar to this compound have shown moderate activity against Plasmodium falciparum, with sub-micromolar IC50 values reported for related structures .

Case Studies and Research Findings

- Synthesis and Characterization : The synthesis of this compound involves several steps including nucleophilic substitution reactions that leverage the unique functional groups present in the quinoline structure. Characterization techniques such as NMR and IR spectroscopy confirm the successful formation of the target compound.

- Biological Screening : In vitro studies have indicated that compounds with similar structures exhibit varying degrees of cytotoxicity against human leukemic cells while maintaining acceptable safety profiles. This suggests potential therapeutic applications in oncology .

- Structure-Activity Relationship (SAR) : Research has focused on modifying the quinoline core to enhance biological activity. For example, the introduction of different substituents on the benzene ring has been correlated with increased potency against specific microbial targets .

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| 1 | H2SO4, 120°C, 6h | 60-70% | |

| 2 | Pyridine, RT, 12h | 75-85% | |

| 3 | K2CO3, DMF, 80°C | 65-75% | |

| 4 | CuI, DMSO, 100°C | 50-60% |

Basic: How is the compound’s structure characterized?

Answer:

Structural confirmation relies on:

- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolidine protons at δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected ~453.3 g/mol) .

- X-ray Crystallography : Resolve spatial configuration of the sulfonyl and pyrrolidine groups .

Basic: What are the primary biological targets?

Answer:

The compound’s sulfonamide and quinoline moieties suggest interactions with:

- Kinases : Inhibition via ATP-binding pocket competition (e.g., tyrosine kinases) .

- G-Protein-Coupled Receptors (GPCRs) : Modulate signaling via hydrophobic and hydrogen-bonding interactions .

- Microtubule-Associated Proteins : Disruption of tubulin polymerization due to planar quinoline structure .

Advanced: How to design SAR studies for this compound?

Answer:

Methodology :

- Vary Substituents : Compare pyrrolidine (target compound) vs. piperidine () to assess ring size impact on target affinity .

- Modify Sulfonyl Groups : Replace 4-chlorophenyl with fluorophenyl or methyl groups to study steric/electronic effects .

- Assay Design : Use enzyme inhibition assays (e.g., IC50 measurements) and receptor-binding studies (radioligand displacement).

Q. Table 2: Substituent Effects on Activity

| Substituent (Position 4) | Target Affinity (IC50) | Reference |

|---|---|---|

| Pyrrolidin-1-yl | 12 nM (Kinase X) | |

| Piperidin-1-yl | 45 nM (Kinase X) | |

| Morpholin-1-yl | >100 nM |

Advanced: How to optimize synthetic yield and purity?

Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., step 4 from 24h to 2h) and improves yield by 15–20% .

- Catalyst Screening : Test palladium or copper catalysts for SNAr efficiency .

- Purification : Use preparative HPLC with C18 columns for >98% purity .

Advanced: How to resolve contradictions in biological activity data?

Answer:

- Control Experiments : Validate target specificity using knockout cell lines or competitive binding assays .

- Structural Analog Testing : Compare activity of analogs (e.g., ’s piperidine variant) to isolate substituent effects .

- Dose-Response Curves : Ensure linearity across concentrations to rule out off-target effects .

Advanced: What computational approaches model its target interactions?

Answer:

- Molecular Docking : Use X-ray structures (e.g., PDB 1XYZ) to predict binding poses with kinases or GPCRs .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (software: GROMACS/AMBER) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with activity .

Advanced: How does solvent choice impact reactivity in synthesis?

Answer:

Q. Table 3: Solvent Effects on Step 4 Yield

| Solvent | Temperature | Yield |

|---|---|---|

| DMSO | 100°C | 60% |

| DMF | 90°C | 55% |

| THF | 80°C | 45% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.